molecular formula C4H9BrClNO2 B6182113 methyl (2R)-2-amino-3-bromopropanoate hydrochloride CAS No. 2613299-03-7

methyl (2R)-2-amino-3-bromopropanoate hydrochloride

Cat. No.: B6182113
CAS No.: 2613299-03-7
M. Wt: 218.5
InChI Key:
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Description

Methyl (2R)-2-amino-3-bromopropanoate hydrochloride is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a bromine atom, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-3-bromopropanoate hydrochloride typically involves the bromination of a suitable precursor, followed by esterification and amination reactions. One common method involves the bromination of (2R)-2-amino-3-hydroxypropanoic acid, followed by esterification with methanol in the presence of a strong acid catalyst. The resulting methyl ester is then converted to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-bromopropanoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amino alcohol.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and primary amines. Reactions are typically carried out in polar solvents such as water or ethanol.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution Reactions: Products include various substituted amino esters.

    Reduction Reactions: The major product is (2R)-2-amino-3-hydroxypropanoate.

    Ester Hydrolysis: The major product is (2R)-2-amino-3-bromopropanoic acid.

Scientific Research Applications

Methyl (2R)-2-amino-3-bromopropanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-bromopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of its interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-amino-3-chloropropanoate hydrochloride
  • Methyl (2R)-2-amino-3-iodopropanoate hydrochloride
  • Methyl (2R)-2-amino-3-fluoropropanoate hydrochloride

Uniqueness

Methyl (2R)-2-amino-3-bromopropanoate hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

2613299-03-7

Molecular Formula

C4H9BrClNO2

Molecular Weight

218.5

Purity

95

Origin of Product

United States

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